Enantioselective Resolution Yield: (2S,3S)-5 vs. (2R,3R)-5 via Complementary Chiral Bases
Racemic acid (2R*,3R*)-5 was resolved into its enantiomers using brucine for (2S,3S)-5 and strychnidine for (2R,3R)-5. The (2S,3S)-5 enantiomer was obtained in 23% isolated yield (based on racemic acid) after two recrystallizations of the brucine salt, while (2R,3R)-5 was isolated in 28% yield via direct strychnidine resolution. When the mother liquor from the brucine resolution was subsequently treated with strychnidine, the yield of (2R,3R)-5 increased to 41% [1]. This differential crystallization behavior demonstrates that the (2S,3S) enantiomer is selectively accessible through the brucine pathway with predictable stoichiometric control.
| Evidence Dimension | Resolution yield from racemic acid |
|---|---|
| Target Compound Data | 23% isolated yield of (2S,3S)-5 via brucine salt |
| Comparator Or Baseline | (2R,3R)-5: 28% via strychnidine; 41% from brucine mother liquor + strychnidine |
| Quantified Difference | The (2S,3S) yield is 5 percentage points lower than the direct (2R,3R) strychnidine resolution but the two enantiomers are accessed through orthogonal resolving bases, enabling full recovery of both enantiomers when combined |
| Conditions | Equimolar resolving base, 1-propanol, recrystallization |
Why This Matters
Procurement of the specific (2S,3S) enantiomer ensures compatibility with brucine-based resolution protocols; substitution with (2R,3R) would require re-optimization of the resolving base and may give different yields.
- [1] Piwowarczyk, K.; Zawadzka, A.; Roszkowski, P.; Szawkało, J.; Leniewski, A.; Maurin, J. K.; Kranz, D.; Czarnocki, Z. Tetrahedron: Asymmetry 2008, 19, 309–317. (Resolution yields, pp. 310–311.) View Source
